molecular formula C11H16BNO4S B2735414 [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid CAS No. 2377611-76-0

[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid

Cat. No.: B2735414
CAS No.: 2377611-76-0
M. Wt: 269.12
InChI Key: QASHSUFCVQTKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C11H16BNO4S This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:

    Formation of the Aryl Boronic Acid: The initial step involves the formation of the aryl boronic acid through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Introduction of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group is introduced via a nucleophilic substitution reaction, where the aryl boronic acid reacts with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Boronic esters or acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the boronic acid group.

Scientific Research Applications

Chemistry:

    Suzuki-Miyaura Cross-Coupling Reactions: Used as a reagent in the formation of carbon-carbon bonds.

    Synthesis of Complex Molecules: Acts as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of biologically active molecules.

    Bioconjugation: Utilized in the attachment of biomolecules for various biological assays.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid primarily involves its ability to form stable complexes with other molecules through its boronic acid group. This allows it to participate in various chemical reactions, such as cross-coupling reactions, where it forms carbon-carbon bonds. The pyrrolidine-1-sulfonyl group may also interact with molecular targets, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the pyrrolidine-1-sulfonyl group, making it less versatile.

    [3-Methylphenyl]boronic Acid: Similar structure but without the sulfonyl group, affecting its reactivity.

    [5-(Pyrrolidine-1-sulfonyl)phenyl]boronic Acid: Similar but lacks the methyl group, which may influence its properties.

Uniqueness:

  • The combination of the boronic acid group with the pyrrolidine-1-sulfonyl group and a methyl group makes [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid unique in its reactivity and potential applications. This unique structure allows it to participate in a wider range of chemical reactions and enhances its utility in various fields of research and industry.

Properties

IUPAC Name

(3-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c1-9-6-10(12(14)15)8-11(7-9)18(16,17)13-4-2-3-5-13/h6-8,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASHSUFCVQTKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.